molecular formula C12H16ClNO2 B2827255 Tert-butyl 2-amino-3-chloro-5-methylbenzoate CAS No. 2248290-16-4

Tert-butyl 2-amino-3-chloro-5-methylbenzoate

Cat. No.: B2827255
CAS No.: 2248290-16-4
M. Wt: 241.72
InChI Key: YZWCMBPMFMPLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-chloro-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chlorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-chloro-5-methylbenzoate typically involves the esterification of 2-amino-3-chloro-5-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions using reagents like potassium permanganate.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Acyl Chlorides: Used in substitution reactions to form amides.

    Potassium Permanganate: Used in oxidation reactions to convert methyl groups to carboxylic acids.

    Hydrogen Gas and Palladium Catalyst: Used in reduction reactions to convert nitro groups to amino groups.

Major Products:

    Amides: Formed from substitution reactions with acyl chlorides.

    Carboxylic Acids: Formed from oxidation of methyl groups.

    Amines: Formed from reduction of nitro groups.

Scientific Research Applications

Tert-butyl 2-amino-3-chloro-5-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-chloro-5-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

    Tert-butyl 2-amino-3-chlorobenzoate: Similar structure but lacks the methyl group.

    Tert-butyl 2-amino-5-methylbenzoate: Similar structure but lacks the chlorine atom.

    Tert-butyl 2-amino-3-methylbenzoate: Similar structure but lacks the chlorine atom and has a different position for the methyl group.

Uniqueness: Tert-butyl 2-amino-3-chloro-5-methylbenzoate is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

tert-butyl 2-amino-3-chloro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7-5-8(10(14)9(13)6-7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWCMBPMFMPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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